

## Structure-activity relationship (SAR) studies of 1-Cyclohexyl-2-propen-1-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Cyclohexyl-2-propen-1-one

Cat. No.: B107354

Get Quote

A comparative analysis of the structure-activity relationships (SAR) of **1-Cyclohexyl-2-propen- 1-one** and its derivatives reveals crucial insights into their potential as therapeutic agents. This guide synthesizes experimental data from various studies to provide a clear comparison of the biological activities of these compounds, focusing on their anticancer and anti-inflammatory properties. Detailed experimental protocols and signaling pathway visualizations are included to support the presented data.

#### **Anticancer Activity of Cyclohexenone Derivatives**

Recent studies have highlighted the potential of cyclohexenone derivatives as anticancer agents. The inhibitory effects of various derivatives on cancer cell growth have been evaluated, with a focus on their impact on key biological pathways.

# Inhibitory Effects on Cancer Cell Growth and Acetylcholinesterase

A series of 21 ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives were synthesized and evaluated for their anticancer activity.[1] Their ability to inhibit the growth of HCT116 cancer cells was measured using a long-term survival clonogenic assay. Additionally, given that compounds with a cyclohexenone moiety can inhibit acetylcholinesterase (AChE), their in vitro activity against this enzyme was also determined.[1]

Table 1: Anticancer and AChE Inhibitory Activities of Selected Cyclohexenone Derivatives



Derivative	Cancer Cell Growth Inhibition (IC50, µM)	AChE Enzyme Inhibition (IC50, μM)		
Derivative 21	Shows significant inhibition at 50 μM	0.93 - 133.12 (range for series)		
Donepezil (Reference)	Not Applicable	0.13		

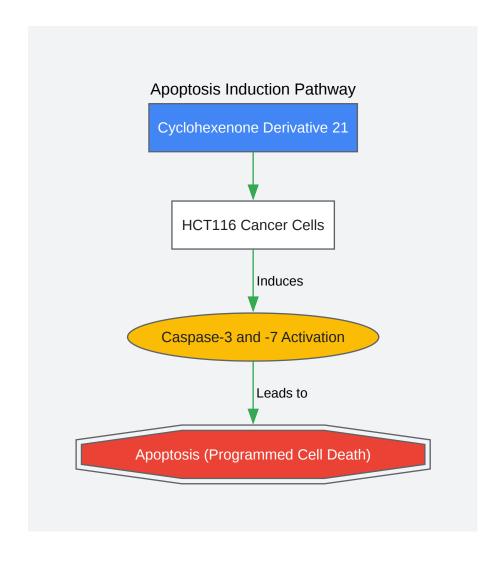
Data sourced from a study on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives. The specific IC50 for cancer cell growth of derivative 21 was not provided, but it was effective at a 50  $\mu$ M concentration. The IC50 range for AChE inhibition represents the values obtained for the entire series of 21 derivatives.[1]

The data suggests that certain structural modifications on the cyclohexenone scaffold can lead to potent anticancer and AChE inhibitory activities.[1]

#### **Induction of Apoptosis**

Derivative 21, which demonstrated significant cancer cell growth inhibition, was further investigated for its ability to induce apoptosis.[1] Immunoblotting and immunofluorescence microscopic analyses confirmed the activation of caspases, which are key mediators of apoptosis.[1] Specifically, the treatment of HCT116 cells with this derivative led to the activation of caspase-3 and -7.[1]





Click to download full resolution via product page

Caption: Apoptosis induction by a cyclohexenone derivative in HCT116 cells.

## Sigma-2 Receptor Ligands in Pancreatic Cancer

Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been identified as high-affinity sigma-2 receptor ligands with potential applications in treating pancreatic cancer.[2][3] The overexpression of sigma-2 receptors in various tumors makes them a promising target for selective cancer cell death.[2][3]

#### **Cytotoxicity in Pancreatic Cancer Cell Lines**

The cytotoxic effects of five sigma-2 ligands (PB28, PB183, PB221, F281, and PB282) were evaluated in a panel of human and mouse pancreatic cancer cell lines.[2][3] The half-maximal effective concentrations (EC50) were determined to assess their anti-proliferative activity.[2]



Table 2: Cytotoxic Activity (EC50, μM) of Sigma-2 Receptor Ligands in Pancreatic Cancer Cells

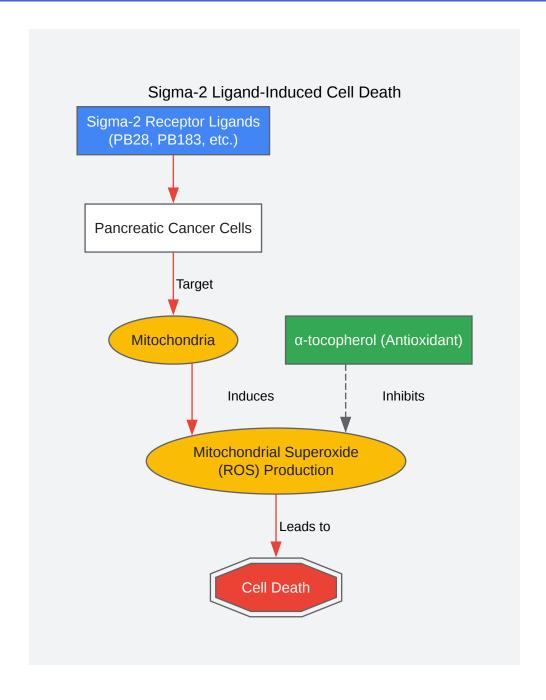
Compo und	Panc02	кско	MIAPaC a-2	AsPC1	Panc-1	KP02	BxPC3
PB28	>100	~45	>100	>100	>100	>100	>100
PB183	37	~45	>100	>100	>100	>100	>100
PB221	>100	~45	>100	>100	>100	>100	>100
F281	37	~45	>100	98	100	~45	~45
PB282	>100	~45	>100	>100	>100	>100	>100

Data indicates that the sensitivity of pancreatic cancer cells to these ligands is highly variable. Some cell lines, like AsPC1 and Panc-1, were resistant to all tested compounds.[2]

#### Mechanism of Action: Mitochondrial Superoxide Production

The study identified a novel mechanism of action for these sigma-2 receptor ligands, involving the generation of mitochondrial superoxide.[2][3] This was confirmed using MitoSOX<sup>TM</sup> Red, a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide.[2] The production of reactive oxygen species (ROS) was found to be a key factor in the induced cell death, which could be partially reversed by the lipid antioxidant  $\alpha$ -tocopherol.[2][3]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of 1-Cyclohexyl-2-propen-1-one derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107354#structure-activity-relationship-sar-studies-of-1-cyclohexyl-2-propen-1-one-derivatives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com